Cas no 50823-04-6 (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol)

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-ol is a chemically versatile intermediate with potential applications in pharmaceutical and organic synthesis. Its structure combines an indane moiety with a piperidine ring, offering a rigid yet functionalized scaffold for further derivatization. The hydroxyl group at the 4-position of the piperidine ring enhances its utility as a building block for modifications, while the indane core contributes to steric stability. This compound may serve as a precursor in the development of bioactive molecules, particularly in CNS-targeted research due to its structural resemblance to known pharmacophores. Its balanced lipophilicity and polarity make it suitable for exploratory medicinal chemistry applications.
1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol structure
50823-04-6 structure
Product Name:1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol
CAS No:50823-04-6
MF:C14H19NO
MW:217.306763887405
CID:5732867
Update Time:2025-06-21

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol
    • Inchi: 1S/C14H19NO/c16-14-5-7-15(8-6-14)13-9-11-3-1-2-4-12(11)10-13/h1-4,13-14,16H,5-10H2
    • InChI Key: LDKZBNVNFNFMKR-UHFFFAOYSA-N
    • SMILES: OC1CCN(CC1)C1CC2C=CC=CC=2C1

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol Pricemore >>

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Additional information on 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol: A Comprehensive Overview

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol, with the CAS number 50823-04-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (1S,2R)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol, is a chiral molecule with a unique structure that offers a wide range of potential applications in drug development and therapeutic interventions.

The molecular structure of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol consists of a piperidine ring attached to an indanone moiety. The presence of the hydroxyl group at the 4-position of the piperidine ring and the chiral center at the 2-position of the indanone ring contribute to its distinct chemical and biological properties. These features make it an attractive candidate for various medicinal applications, particularly in the development of novel drugs targeting neurological and psychiatric disorders.

Recent studies have highlighted the potential of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol in modulating neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity as a serotonin reuptake inhibitor (SRI). This property makes it a promising lead for the development of new antidepressant and anxiolytic agents. The ability to selectively target serotonin receptors without significant side effects is a key advantage of this compound.

In addition to its role as an SRI, 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol has also been investigated for its potential as a dopamine D3 receptor antagonist. Dopamine D3 receptors are implicated in various neurological disorders, including schizophrenia and addiction. Preclinical studies have demonstrated that this compound can effectively block D3 receptors, suggesting its potential use in treating these conditions. The dual action as both an SRI and a D3 receptor antagonist provides a unique therapeutic profile that could address multiple aspects of complex neurological disorders.

The pharmacokinetic properties of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its high oral bioavailability and low toxicity profile make it suitable for chronic administration in clinical settings. Furthermore, its ability to cross the blood-brain barrier efficiently ensures that it can reach its intended targets within the central nervous system (CNS).

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol in human subjects. Preliminary results from phase I trials have indicated that it is well-tolerated at therapeutic doses with minimal adverse effects. These findings are encouraging and pave the way for further clinical development.

Beyond its therapeutic applications, 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol has also found use in chemical synthesis as a building block for more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Researchers have utilized this compound to develop novel derivatives with enhanced pharmacological properties and improved drug-like characteristics.

In conclusion, 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol (CAS 50823-04-6) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a promising candidate for the development of new drugs targeting neurological and psychiatric disorders. Ongoing research continues to uncover new applications and optimize its therapeutic profile, positioning it as a key player in future drug discovery efforts.

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